molecular formula C21H29BrN2O2S B14699000 Piperidinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide CAS No. 26058-55-9

Piperidinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide

Cat. No.: B14699000
CAS No.: 26058-55-9
M. Wt: 453.4 g/mol
InChI Key: OJNCFUCHMPHGBE-UHFFFAOYSA-M
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Description

Piperidinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide is a complex organic compound that belongs to the class of piperidinium salts. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, piperidine, and brominating agents. The reaction conditions may involve:

    Step 1: Formation of the thiopheneacetamido intermediate through a condensation reaction.

    Step 2: Alkylation of the intermediate with piperidine under basic conditions.

    Step 3: Bromination of the final product to obtain the piperidinium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Piperidinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the thiophene ring to dihydrothiophene derivatives.

    Substitution: Nucleophilic substitution reactions on the piperidinium ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted piperidinium salts.

Scientific Research Applications

Piperidinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperidinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide involves its interaction with specific molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Piperidinium Salts: Other piperidinium salts with different substituents.

    Thiophene Derivatives: Compounds with similar thiophene-based structures.

    Amido Compounds: Molecules with amido functional groups.

Uniqueness

Piperidinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

26058-55-9

Molecular Formula

C21H29BrN2O2S

Molecular Weight

453.4 g/mol

IUPAC Name

2-hydroxy-N-methyl-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]-2-phenyl-2-thiophen-2-ylacetamide;bromide

InChI

InChI=1S/C21H29N2O2S.BrH/c1-22(13-16-23(2)14-7-4-8-15-23)20(24)21(25,19-12-9-17-26-19)18-10-5-3-6-11-18;/h3,5-6,9-12,17,25H,4,7-8,13-16H2,1-2H3;1H/q+1;/p-1

InChI Key

OJNCFUCHMPHGBE-UHFFFAOYSA-M

Canonical SMILES

CN(CC[N+]1(CCCCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-]

Origin of Product

United States

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